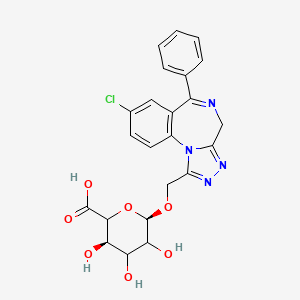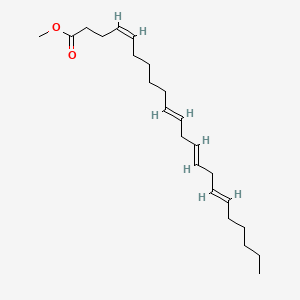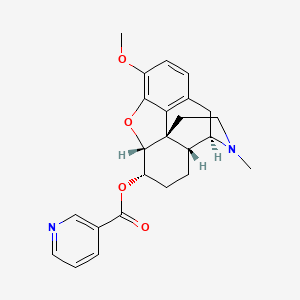
Nicodicodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicodicodine, also known as 6-nicotinoyldihydrocodeine, is an opioid developed in 1904. It was initially synthesized as a cough suppressant and analgesic. Although not commonly used today, it shares similar activity with other opioids. This compound is metabolized in the liver to produce 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine .
準備方法
Synthetic Routes and Reaction Conditions: Nicodicodine is synthesized by treating dihydrocodeine with nicotinic anhydride. The reaction typically occurs at elevated temperatures around 130°C. The process involves the esterification of dihydrocodeine with nicotinic acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized metabolites such as hydroxylated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Nicodicodine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid metabolism and detection methods.
Biology: Investigated for its effects on opioid receptors and its potential use in studying pain pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives and formulations.
作用機序
Nicodicodine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The compound is metabolized in the liver to 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine. These metabolites also bind to opioid receptors, contributing to the overall pharmacological effects .
類似化合物との比較
Nicocodeine: An ester of codeine with similar analgesic and antitussive properties.
Nicomorphine: Another opioid derivative with similar metabolic pathways.
Dihydrocodeine: The parent compound from which nicodicodine is synthesized.
Uniqueness: this compound is unique due to its specific metabolic pathway, leading to the formation of 6-nicotinoyldihydromorphine and dihydromorphine. This pathway results in slightly stronger and longer-lasting effects compared to other similar opioids .
特性
CAS番号 |
808-24-2 |
|---|---|
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 |
InChIキー |
GTGRMWCOZHEYRL-MJFIPZRTSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6 |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)


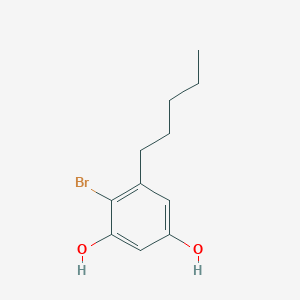
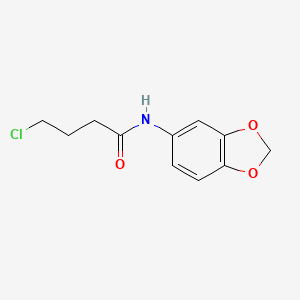
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
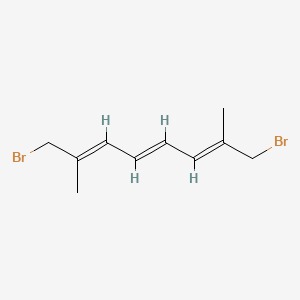
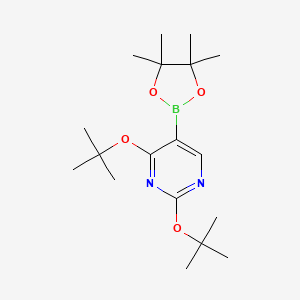
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
